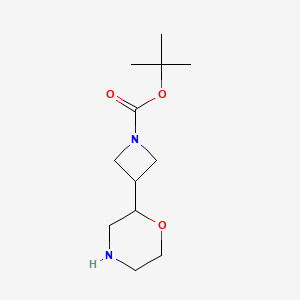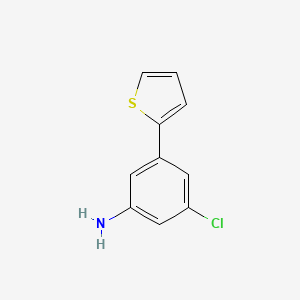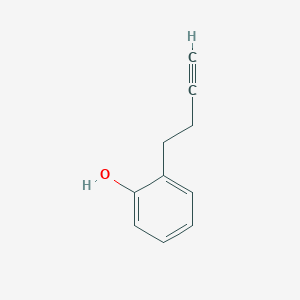
2-(But-3-yn-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-yn-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) substituted with a but-3-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(But-3-yn-1-yl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and green synthesis methods developed for substituted phenols can be adapted for industrial applications. These methods emphasize the use of environmentally friendly reagents and conditions to produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., H₂SO₄).
Oxidation: Reagents such as Fremy’s salt, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Wissenschaftliche Forschungsanwendungen
2-(But-3-yn-1-yl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(But-3-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(But-3-yn-1-yl)phenol can be compared with other similar compounds such as:
4-(But-3-yn-1-yl)phenol: Similar in structure but with the but-3-yn-1-yl group at a different position on the benzene ring.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound with additional functional groups and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
| 139704-04-4 | |
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-but-3-ynylphenol |
InChI |
InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2 |
InChI-Schlüssel |
PRERQKVRYGLSIP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



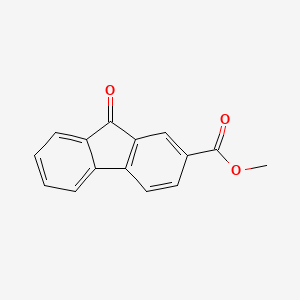
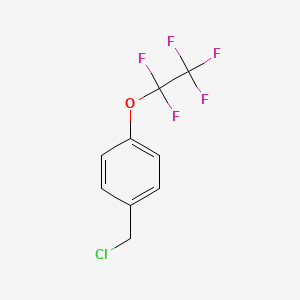

![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
